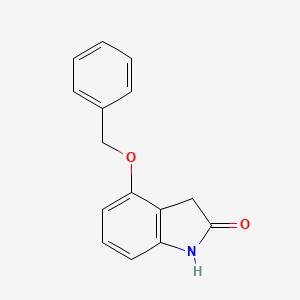

4-(Benzyloxy)indolin-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-phenylmethoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQQIBTRJERJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy Indolin 2 One and Its Analogues

Strategies for the Construction of the Indolin-2-one Core

The indolin-2-one, or oxindole (B195798), framework is a privileged structure in medicinal chemistry. wikipedia.org Its synthesis has been the subject of extensive research, leading to a variety of classical and modern synthetic strategies.

Classical and Modern Synthetic Routes

The construction of the indolin-2-one core can be achieved through several established pathways. Classical methods often rely on the cyclization of pre-functionalized aromatic precursors. A prominent example is the palladium-catalyzed intramolecular cyclization of α-chloroacetanilides, which provides a highly regioselective route to oxindoles with good to excellent yields and broad functional group tolerance. organic-chemistry.org Another well-established approach involves the reduction of 2-nitrophenylacetic acids.

Modern synthetic innovations have expanded the toolkit for indolin-2-one synthesis. Palladium-catalyzed α-arylation of amides offers a mild and efficient route, often employing sterically hindered N-heterocyclic carbene ligands to achieve high yields. organic-chemistry.org Furthermore, domino reactions, such as the ruthenium-NHC catalyzed domino reaction of carbonyl compounds and alcohols, have emerged as powerful one-pot strategies for constructing C3-alkylated 3-hydroxyindolin-2-ones. nih.gov

A particularly relevant approach for 4-substituted indolin-2-ones is the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. This method furnishes 4-hydroxy-3-arylindolin-2-ones, which are key precursors for 4-(benzyloxy)indolin-2-one. acs.org The reaction proceeds through a Michael addition, in-situ generation of a hydroxamic acid, followed by dehydration and isomerization. acs.org

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Product | Reference |

| Palladium-catalyzed Cyclization | α-chloroacetanilides | Pd catalyst, ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), base (e.g., triethylamine) | Indolin-2-ones | organic-chemistry.org |

| Palladium-catalyzed α-Arylation | Amides | Pd(OAc)2, PCy3 or N-heterocyclic carbene ligands | Indolin-2-ones | organic-chemistry.org |

| Phosphoric Acid-mediated Annulation | β-nitrostyrenes, 1,3-cyclohexanedione | H3PO4 | 4-hydroxy-3-arylindolin-2-ones | acs.org |

| Ruthenium-NHC Catalyzed Domino Reaction | 2-oxindole, primary alcohols | Ru-NHC complex, KOtBu | C3-alkylated 3-hydroxyindolin-2-ones | nih.gov |

Optimization for Yield and Purity

The optimization of synthetic routes to indolin-2-ones focuses on improving reaction yields and ensuring high purity of the final product. In palladium-catalyzed reactions, the choice of ligand and base is critical. For instance, in the synthesis of oxindoles via amide α-arylation, sterically hindered N-heterocyclic carbene ligands have been shown to provide faster reaction rates and higher yields. organic-chemistry.org

For the synthesis of 4-hydroxyindolin-2-ones from β-nitrostyrenes and 1,3-cyclohexanedione, optimization of reaction conditions such as temperature and stoichiometry of reagents is crucial. Studies have shown that a range of β-nitrostyrenes with both electron-donating and electron-withdrawing substituents can be accommodated, leading to good yields of the corresponding 4-hydroxyindolin-2-ones. acs.org

The purification of indolin-2-one derivatives often involves column chromatography. For instance, in the synthesis of 3-substituted indolin-2-ones, purification by column chromatography using solvent systems like hexane/EtOAc or CH2Cl2/CH3OH is a common practice. nih.gov

Introduction of the Benzyloxy Moiety at the C-4 Position

The introduction of the benzyloxy group at the C-4 position of the indolin-2-one core is a key step in the synthesis of the target molecule. This is typically achieved by the O-alkylation of a 4-hydroxyindolin-2-one (B81680) precursor.

Specific Reaction Pathways for 4-Substituted Indolin-2-ones

The most direct pathway to this compound involves the Williamson ether synthesis. wikipedia.orgfrancis-press.commasterorganicchemistry.com This reaction utilizes a 4-hydroxyindolin-2-one as the starting material. The hydroxyl group is first deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form an alkoxide ion. francis-press.comorganic-chemistry.org This nucleophilic alkoxide then reacts with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, in an SN2 reaction to form the desired benzyl ether. masterorganicchemistry.comorganic-chemistry.org

The synthesis of the requisite 4-hydroxyindolin-2-one precursor can be accomplished via the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione, as previously mentioned. acs.org

An alternative, though less direct, route could be envisioned starting from 4-benzyloxyaniline. This would involve the construction of the indolin-2-one ring onto the pre-functionalized aniline (B41778) derivative. For example, reaction with α-bromoacetonitrile could lead to an intermediate that upon cyclization, would yield the 4-benzyloxyindole, which would then require oxidation to the indolin-2-one.

| Reaction | Substrate | Reagent | Base | Product | Reference | | --- | --- | --- | --- | --- | | Williamson Ether Synthesis | 4-Hydroxyindolin-2-one | Benzyl bromide/chloride | NaH, K2CO3 | this compound | francis-press.commasterorganicchemistry.comorganic-chemistry.org |

Application of Green Chemistry Approaches

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including indolin-2-ones. These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste.

For the construction of the indolin-2-one core, solvent-free reaction conditions and the use of recyclable catalysts are key green strategies. For instance, the condensation of isatins with various compounds can be carried out using heterogeneous nanoporous acid catalysts like SBA-Pr-SO3H under solvent-free conditions, offering advantages such as short reaction times, ease of product isolation, and catalyst recyclability. researchgate.net

In the context of introducing the benzyloxy group, ultrasound-assisted synthesis has been reported for the preparation of related benzamide (B126) derivatives, demonstrating a modern green chemistry tool that can lead to good yields in shorter reaction times compared to conventional refluxing methods. nih.gov While not directly applied to this compound in the reviewed literature, this technique presents a promising avenue for a more environmentally benign synthesis.

Derivatization Approaches for Structure-Activity Relationship Studies

The indolin-2-one scaffold is a versatile platform for chemical modification to explore structure-activity relationships (SAR), particularly in the development of kinase inhibitors and anticancer agents. researchgate.netnih.gov Derivatization can occur at several positions on the indolin-2-one ring system, most notably at the C-3 position and the N-1 position of the lactam. researchgate.netresearchgate.net

The C-3 position is frequently modified through Knoevenagel condensation of the indolin-2-one (or isatin) with various active methylene (B1212753) compounds or through Wittig reactions. researchgate.net This allows for the introduction of a wide array of substituents, and studies have shown that these modifications play a crucial role in the biological activity of the resulting compounds. nih.gov For example, the synthesis of 3-(hetero)arylideneindolin-2-ones has been explored for their potential as c-Src inhibitors. nih.gov

The nitrogen atom of the indolin-2-one can also be functionalized, for instance, by alkylation. The synthesis of N-substituted indolin-2-one derivatives allows for the investigation of the impact of these groups on the compound's properties and biological activity. nih.gov These derivatization strategies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of indolin-2-one-based compounds.

Modifications at the N-1 Position

The nitrogen atom at the 1-position of the indolin-2-one ring is a common site for introducing structural diversity. Alkylation, arylation, and acylation are the principal methods used to modify this position, often to modulate the compound's physicochemical properties and biological activity.

A general approach to N-1 substitution involves the deprotonation of the N-H bond using a suitable base, followed by reaction with an electrophile. For instance, N-alkylation can be achieved by treating the parent indolin-2-one with an alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.gov This method has been used to introduce a variety of alkyl chains. nih.gov

Reductive amination is another strategy for N-1 functionalization. This involves the reaction of an indoline (B122111) intermediate with an aldehyde or ketone. For example, [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds have been synthesized by the reductive amination of the corresponding indoline intermediate with a benzaldehyde (B42025) derivative. sci-hub.se However, the success of this method can be dependent on other substituents present on the indoline ring. sci-hub.se When reductive amination is not successful, direct alkylation with a benzyl chloride can be employed. sci-hub.se

The introduction of more complex side chains at the N-1 position has also been explored. For example, derivatives with chains carrying amino, ester, amide, or alcohol groups have been synthesized to enhance antioxidant and anti-inflammatory activities. acs.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-(4-(dimethylamino)benzylidene)indolin-2-one | Sodium hydride, DMF, 0 °C, then alkyl halide | 1-Alkyl-3-(4-(dimethylamino)benzylidene)indolin-2-one | nih.gov |

| 3-(4-substituted-phenyl)allylidene)indolin-2-one | Sodium hydride, DMF, 0 °C, then alkyl halide | 1-Alkyl-3-(4-substituted-phenyl)allylidene)indolin-2-one | nih.gov |

| Indoline intermediate | Benzaldehyde derivative, reductive amination | [1-(4-Hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid | sci-hub.se |

| Indoline intermediate | Benzyl chloride, alkylation | N-Benzyl indoline derivative | sci-hub.se |

| Indoline | Alkylating agents with amino, ester, amide, or alcohol groups | N-1 substituted indolines with functionalized side chains | acs.org |

Substitutions on the Indolin-2-one Ring System (e.g., C-3, C-5, C-7)

Modifications to the carbocyclic and pyrrolone rings of the indolin-2-one core are crucial for fine-tuning the biological properties of these compounds.

C-3 Position: The C-3 position is highly reactive and a focal point for introducing a wide array of substituents. A common method for functionalizing this position is the Knoevenagel condensation of an indolin-2-one with an aldehyde or ketone. This reaction is typically catalyzed by a base such as piperidine (B6355638) or an acid like acetic acid. For example, 3-benzylidene-indolin-2-one derivatives have been prepared by condensing indolin-2-one with various benzaldehydes in refluxing acetic acid. nih.gov This methodology has been extended to synthesize derivatives with extended conjugation by using cinnamaldehydes. nih.gov

Furthermore, 3-substituted indolin-2-ones with heterocyclic methylene groups have been synthesized and shown to be potent inhibitors of receptor tyrosine kinases. nih.gov The synthesis of these compounds often involves the condensation of an indolin-2-one with a heterocyclic aldehyde. nih.gov Another approach involves the synthesis of 3-substituted-indolin-2-ones containing chloropyrrole moieties, where the final step is a condensation reaction. nih.gov

C-5 and C-7 Positions: Substitutions on the benzene (B151609) ring of the indolin-2-one scaffold, particularly at the C-5 and C-7 positions, are also synthetically important. These modifications can influence the electronic properties and steric profile of the molecule. For instance, a series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized by reacting 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (B1269557) with various 5- or 7-substituted isatin (B1672199) derivatives. researchgate.netnih.gov The substituted isatins themselves can be prepared through established literature methods. nih.gov

The introduction of a benzyloxy group at the C-5 position has been noted as important for the selectivity of some compounds as MAO-B inhibitors. rsc.org

| Position | Synthetic Method | Example Reactants | Example Product | Reference |

| C-3 | Knoevenagel Condensation | Indolin-2-one, Dimethylaminobenzaldehyde | 3-(4-(dimethylamino)benzylidene)indolin-2-one | nih.gov |

| C-3 | Knoevenagel Condensation | 6-chloro oxindole, 4-benzyloxybenzaldehyde | 3-(4-(benzyloxy)benzylidene)-6-chloroindolin-2-one | nih.gov |

| C-3 | Condensation | Indolin-2-one, Heterocyclic aldehyde | 3-Heterocyclic methylene indolin-2-one | nih.gov |

| C-5, C-7 | Reaction with substituted isatins | 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, 5-halo-isatin | 5-Halo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | researchgate.netnih.gov |

Variations of the Benzyloxy Moiety and its Aromatic Ring

The benzyloxy group at the C-4 position is a key structural feature, and its modification can significantly impact the compound's properties. Variations can be introduced on the benzyl group itself or by replacing the entire benzyloxy moiety with other ether linkages.

The synthesis of analogs with modified benzyloxy groups often starts from 4-hydroxyindolin-2-one, which can be prepared through methods like phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. acs.orgscispace.comnih.gov The resulting 4-hydroxyindolin-2-one can then be alkylated with various substituted benzyl halides. For example, a series of (3Z)-3-((4-((substituted-benzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one derivatives were synthesized, where substitutions on the benzyl group included fluorine. rsc.org

The synthesis of chalcone (B49325) analogs derived from 4-(benzyloxy)benzaldehyde (B125253) also provides a route to molecules with a modified benzyloxy-phenyl substructure. univ-ovidius.ro These chalcones are typically prepared via a Claisen-Schmidt condensation. univ-ovidius.ro

Furthermore, pyrazole-chalcone conjugates have been synthesized starting from 4-hydroxyacetophenone, which is first benzylated and then elaborated into the final products. nih.gov This highlights a strategy where the benzyloxy-containing aromatic ring is constructed and then incorporated into a larger molecular framework.

| Modification Strategy | Starting Material | Reagents and Conditions | Product Type | Reference |

| Substitution on the benzyl group | 4-Hydroxyindolin-2-one derivative | Substituted benzyl halide, base | 4-(Substituted-benzyloxy)indolin-2-one derivative | rsc.org |

| Synthesis of chalcone analogs | 4-(Benzyloxy)benzaldehyde | Acetophenones, base (NaOH or piperidine) | Chalcone with a 4-(benzyloxy)phenyl group | univ-ovidius.ro |

| Synthesis of pyrazole-chalcone conjugates | 4-Hydroxyacetophenone | Benzyl chloride, then phenylhydrazine, POCl3/DMF, and substituted acetophenones | Pyrazole-chalcone conjugate with a 4-(benzyloxy)phenyl group | nih.gov |

Structure Activity Relationship Sar Studies of 4 Benzyloxy Indolin 2 One Derivatives

Impact of the Indolin-2-one Core on Biological Activity

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds, including several approved anticancer drugs. nih.govresearchgate.net This core is essential for the inhibition of various protein kinases, which are crucial in regulating cell growth, proliferation, and angiogenesis. growingscience.comnih.gov The indolin-2-one nucleus is recognized for its ability to bind to the ATP active pocket of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. researchgate.net

Derivatives of indolin-2-one, often synthesized from isatin (B1672199), exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.gov The versatility of the indolin-2-one core allows for modifications at multiple positions, significantly influencing the resulting compound's pharmacological profile. researchgate.net For instance, substitutions at the C-3 position of the indolin-2-one ring are critical for their antiangiogenic and anticancer activities. nih.gov

The inherent structure of the indolin-2-one core contributes to the binding affinity of these derivatives to their biological targets. The oxindole (B195798) moiety, a key fragment of the indolin-2-one scaffold, occupies the adenine (B156593) pocket of kinases, forming crucial hydrogen bonds that stabilize the ligand-enzyme complex. cancertreatmentjournal.com

Role of the Benzyloxy Substituent at the C-4 Position

The placement of a benzyloxy group at the C-4 position of the indolin-2-one ring is a significant determinant of the molecule's pharmacological properties, influencing its potency, selectivity, and interaction with biological targets.

Influence on Potency and Selectivity

The benzyloxy substituent has been shown to be a critical feature for conferring selective and potent inhibitory activity against various enzymes. For example, in a series of isatin-based derivatives, the presence of a para-benzyloxy group on the B-ring of the molecule resulted in significantly higher monoamine oxidase-B (MAO-B) inhibition compared to derivatives with other substituents. nih.gov Specifically, the compound with a 5-H on the isatin A-ring and a para-benzyloxy group on the B-ring (ISB1) demonstrated potent and selective MAO-B inhibitory activity. nih.gov

Furthermore, the position of the benzyloxy group is crucial. A para-benzyloxy group generally leads to higher MAO-B inhibition than a meta-benzyloxy group. nih.gov In other studies, a benzyloxy group at the C-5 position of an indole (B1671886) ring was found to be critical for selective MAO-B inhibition. nih.gov This selectivity is often attributed to how the benzyloxy group orients the molecule within the active site of the target enzyme.

Contribution to Molecular Hydrophobicity and Target Interaction

The benzyloxy group significantly increases the molecular hydrophobicity of the compound. This increased lipophilicity can enhance the molecule's ability to cross biological membranes and interact with hydrophobic pockets within the active sites of target proteins. nih.gov For instance, the benzyloxy group attached to the fifth position of the indole ring has been reported to improve molecular hydrophobicity, which is consistent with the environment of the MAO-B active site and is crucial for its selectivity. nih.gov

In the context of c-Src kinase inhibitors, the introduction of a lipophilic aromatic ring, such as a benzyloxy group, can influence activity. While a shift to a meta-position on the phenyl group did not significantly alter activity in one study, bulkier derivatizations, in general, appeared to improve interactions within the enzymatic pocket. tandfonline.com The benzyloxy group can also participate in π-π stacking interactions with aromatic amino acid residues in the target's active site, further stabilizing the ligand-protein complex. For example, a meta-fluorine benzyloxy group has been observed to establish π-π contacts with Trp215 at the S3 pocket of certain enzymes. mdpi.com

Effects of Peripheral Substitutions on Pharmacological Profiles

Beyond the core structure and the C-4 benzyloxy group, substitutions at other positions on the indolin-2-one ring and its side chains play a vital role in fine-tuning the pharmacological properties of these derivatives.

Halogenation Effects (e.g., Chlorine, Fluorine)

The introduction of halogen atoms, such as chlorine and fluorine, to the indolin-2-one scaffold or its substituents can significantly impact biological activity. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of a compound, thereby influencing its potency and selectivity.

For instance, in a series of 3-substituted-indolin-2-one derivatives, replacing a fluoro group at the C-5 position with a chloro group led to a substantial increase in potency against the A549 cancer cell line. nih.gov However, this modification also affected the compound's activity spectrum against other cell lines. nih.gov Conversely, introducing bromo, hydrogen, or methyl groups at the same position resulted in a significant decrease in potency. nih.gov

In another study on A2B adenosine (B11128) receptor antagonists, monohalogenation at position 8 of a related tricyclic scaffold produced potent ligands regardless of the specific halogen used. diva-portal.orgnih.gov In contrast, halogenation at position 7 and dihalogenation led to a decrease in affinity that was dependent on the size of the halogen. diva-portal.orgnih.gov Furthermore, the introduction of a fluorine atom has been shown to improve the solubility and microsomal stability of some compounds. diva-portal.orgnih.gov

The position of halogenation on the benzyloxy group itself is also critical. Halogenation of the benzyloxy pharmacophore in a chalcone (B49325) framework has been reported to enhance MAO-B inhibition. nih.gov Specifically, a meta-fluoro substitution on the benzyloxy group of an isatin derivative (ISFB1) maintained potent MAO-B inhibitory activity. nih.gov

Modifications at Other Ring Positions and Side Chains

Modifications at various other positions of the indolin-2-one ring and its appended side chains have been extensively explored to optimize biological activity.

N-Substitution: Alkylation or arylation at the nitrogen atom of the indolin-2-one ring can significantly affect activity. The presence of an N-substituent is often crucial for anticancer actions. nih.gov For example, benzyl (B1604629) substitution at the 1-position of the indolin-2-one ring has been shown to significantly increase the potency and selectivity of acetylcholinesterase inhibitors. researchgate.net

C-3 Position: The substituent at the C-3 position is a key determinant of the biological profile. The introduction of an arylidene motif at this position has yielded compounds with dual antimicrobial and anticancer activities. nih.govrsc.org The nature of the aryl group is critical; for instance, an m-aminobenzylidene motif or a 2-pyridyl group can lead to significant biological activity. nih.govrsc.org

C-5 and C-6 Positions: Substitutions at the C-5 and C-6 positions of the indolin-2-one ring are also important for modulating activity. A 6-methoxy group on the indolin-2-one ring has been associated with very strong activity against MCF-7 cancer cell lines. nih.gov In the context of isatin-based MAO inhibitors, substitution at the C-5 position of the isatin ring with halogens on the benzyloxy group increases affinity toward MAO-B, while substitution at the C-6 position increases selectivity for MAO-B. acs.org

Side Chain Modifications: The nature of side chains attached to the core structure can influence properties like solubility and target interaction. For example, in a series of pyrrole-substituted indolin-2-ones, the presence of a 2-(ethyl-amino)ethylcarbamoyl group as a substituent at the C-4′ position of the pyrrole (B145914) ring notably enhanced antitumor activities. nih.gov

The following tables summarize some of the key structure-activity relationships discussed:

Table 1: Impact of C-5 Substitution on Indolin-2-one Activity

| C-5 Substituent | Effect on Potency (A549 cell line) | Reference |

|---|---|---|

| Fluoro | Baseline | nih.gov |

| Chloro | Large increase | nih.gov |

| Bromo | Substantial decrease | nih.gov |

| Hydrogen | Substantial decrease | nih.gov |

Table 2: Influence of Benzyloxy Position on MAO-B Inhibition

| Benzyloxy Position | Effect on MAO-B Inhibition | Reference |

|---|---|---|

| para | Higher inhibition | nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-(Benzyloxy)indolin-2-one |

| Isatin |

| Sunitinib |

| ISB1 ((3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one) |

| ISFB1 ((3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one) |

| Acetylcholinesterase |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) |

| MAO-B (Monoamine Oxidase-B) |

Pharmacological Efficacy and Biological Activities of 4 Benzyloxy Indolin 2 One Derivatives

Anticancer and Antitumor Activities

Derivatives of 4-(Benzyloxy)indolin-2-one are a prominent class of heterocyclic compounds that have shown a wide spectrum of pharmacological activities, most notably anticancer properties. tjpr.orgrjptonline.org The indolin-2-one scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. nih.gov The versatility of the indolin-2-one nucleus allows for structural modifications that have led to the development of potent antitumor agents. tjpr.orggrowingscience.com Research has demonstrated that these derivatives can exert their anticancer effects through various mechanisms, including the disruption of cell migration, induction of apoptosis, and cell cycle arrest. arabjchem.org

Novel series of indolin-2-one derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.gov For instance, certain derivatives incorporating a 4-thiazolidinone (B1220212) moiety have exhibited significant cytotoxicity against cancer cell lines such as HT-29, H460, and MDA-MB-231. nih.gov Similarly, other synthesized derivatives have shown dose-dependent inhibition of the growth of HeLa cancer cells. researchgate.net The anticancer potential of these compounds is often linked to their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes frequently dysregulated in cancer. growingscience.comacs.org

Inhibition of Receptor Tyrosine Kinases (RTKs)

The indolin-2-one core is a critical structural feature in several inhibitors of receptor tyrosine kinases (RTKs). growingscience.com RTKs are a family of cell surface receptors that play a pivotal role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and angiogenesis. acs.orgmdpi.com Overexpression or mutation of RTKs is a common feature in many cancers, making them an important target for cancer therapy. mdpi.com Derivatives of this compound have been designed and synthesized as potent inhibitors of various RTKs, demonstrating selectivity and efficacy against different receptor families. amegroups.cn

The general structure of these inhibitors often involves the indolin-2-one core occupying the adenine-binding pocket of the ATP binding site of the kinase domain. amegroups.cn The substituents on the indolin-2-one ring, including the benzyloxy group, interact with the surrounding hydrophobic pocket, which influences the inhibitory activity and selectivity of the compound. amegroups.cn

Derivatives of this compound have been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2. mdpi.com VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. mdpi.com By inhibiting VEGFR signaling, these compounds can effectively block tumor-induced angiogenesis. mdpi.commdpi.com

Sunitinib, a well-known multi-targeted RTK inhibitor with an indolin-2-one core, is a potent inhibitor of all three VEGFR isoforms. growingscience.commdpi.comnih.gov The design of novel this compound derivatives often builds upon the structure of such established inhibitors. amegroups.cn Research has shown that specific substitutions on the indolin-2-one scaffold can lead to compounds with high affinity and selectivity for VEGFR-2. mdpi.comnih.gov For example, a series of 3-substituted indolin-2-ones demonstrated selective inhibition of ligand-dependent autophosphorylation of various RTKs, including VEGFRs, at submicromolar concentrations in cellular assays. researchgate.net

| Compound/Derivative | Target | IC50 | Cell Line | Findings | Reference(s) |

| Compound 20 | VEGFR-2 | Nanomolar range | HepG-2 | Showed inhibitory action 5.4-fold higher than indirubin. | mdpi.com |

| Compound 72a | VEGFR-2 | 0.067 µM | HepG2, MCF-7 | Demonstrated the best inhibitory activity and induced apoptosis in HepG2 cells. | nih.gov |

| Compound 16b | VEGFR-2 | 0.56 µM | HELA, MCF-7, H460, HepG2 | Showed inhibition of VEGFR-2 at 1 µM. | nih.gov |

| Sunitinib | VEGFRs | 38.5 nM (for FLT3) | MV4-11 | A known multi-targeted RTK inhibitor with an indolin-2-one core. | nih.gov |

| Compound 7 | VEGFR-2 | - | - | A 1H-indole derivative with a prohibitory effect against VEGFR-2 (IC50 of 25 nM). | mdpi.com |

| Compound 6 | VEGFR-2 | 60.83 nM | HCT-116 | A nicotinamide-based derivative that showed potent VEGFR-2 inhibition. | mdpi.com |

In addition to VEGFR, derivatives of this compound have shown inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR). semanticscholar.orgtandfonline.com PDGFR is another RTK implicated in tumor growth, angiogenesis, and metastasis. semanticscholar.org Dual inhibition of both VEGFR and PDGFR is considered a favorable strategy to overcome resistance to single-target kinase inhibitors. semanticscholar.org

Studies have identified novel pyrimido[4,5-b]indoles with a benzyloxy substituent that act as dual inhibitors of both EGFR and PDGFR-β in the nanomolar range. semanticscholar.orgtandfonline.com For instance, a derivative with a 4-methoxy benzyloxy aniline (B41778) substituent displayed a PDGFR-β affinity of 72 nM. tandfonline.com The position and nature of the substituent on the benzyloxy group were found to be crucial for the inhibitory potency against PDGFR. tandfonline.com

| Compound/Derivative | Target | Ki/Affinity | Findings | Reference(s) |

| Compound 5i | PDGFR-β | 72 nM | 4-methoxy benzyloxy aniline substituent resulted in significant affinity. | tandfonline.com |

| Compound 5j | PDGFR-β | 209 nM | Moving the methoxy (B1213986) group to the 3-position of the benzyloxy substituent decreased affinity. | tandfonline.com |

| Compound 5k | PDGFR-β | 81 nM | A 3-fluoro substituent on the benzyloxy group was more favorable. | tandfonline.com |

Fms-Like Tyrosine Kinase 3 (FLT3) is a class III RTK that plays a critical role in the proliferation and differentiation of hematopoietic progenitor cells. mdpi.com Activating mutations of FLT3 are frequently observed in acute myeloid leukemia (AML), making it a promising therapeutic target. nih.gov Several this compound derivatives have been developed as potent inhibitors of FLT3. mdpi.comnih.gov

The design strategy for these inhibitors often involves modifying the structure of existing multi-kinase inhibitors like Sunitinib to enhance potency and selectivity for FLT3. nih.gov For example, a series of indolin-2-one derivatives bearing different heterocyclic alkane groups were synthesized and showed significant inhibitory activity against the FLT3-dependent human AML cell line MV4-11. nih.gov One particular derivative, compound 5l, which is an oxindole-based pyridyl derivative, was found to be a potent FLT3 inhibitor with an IC50 of 36.21 nM. mdpi.com

The Epidermal Growth Factor Receptor (EGFR) is another RTK that is often overexpressed in various cancers, including non-small cell lung cancer. researchgate.net Inhibition of EGFR is a validated strategy for cancer treatment. semanticscholar.org Some this compound derivatives have been investigated for their potential to inhibit EGFR. semanticscholar.orgtandfonline.com

Researchers have developed dual inhibitors that target both EGFR and other RTKs like PDGFR-β to address the issue of drug resistance arising from receptor heterodimerization. semanticscholar.org Novel pyrimido[4,5-b]indoles with varied substitution patterns on the 4-anilino residue, which can include a benzyloxy group, have been identified as dual inhibitors of both EGFR and PDGFR-β in the nanomolar range. semanticscholar.orgtandfonline.com Additionally, certain aminopyridine-containing spiro derivatives with a 4-{[4-(benzyloxy)-3-chlorophenyl]amino} moiety have been synthesized and evaluated as inhibitors of EGFR mutations. tandfonline.com

| Compound/Derivative | Target | Ki/IC50 | Findings | Reference(s) |

| Derivative with 3-chloro aniline substitution | EGFR | 103 nM | Combined a 4-methoxy benzyloxy substitution with a 3-chloro aniline substitution. | semanticscholar.org |

| Compound 20 | EGFR | Nanomolar range | Displayed inhibitory action around 8.8-fold higher than indirubin. | mdpi.com |

| Aminopyridine-containing spiro derivatives | EGFR mutations | - | Showed inhibitory activity on EGFR-wt kinase. | tandfonline.com |

Modulation of p21-Activated Kinase 4 (PAK4) Signaling

p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in multiple human cancers and plays a crucial role in cell proliferation, migration, and survival. nih.govmdpi.com Dysregulation of PAK4 signaling contributes to cancer progression, making it an attractive therapeutic target. d-nb.info A pharmacophore hybridization approach has been utilized to design novel indolin-2-one derivatives as potent PAK4 inhibitors. nih.govnih.gov

This strategy involves combining the indolin-2-one motif from multi-kinase inhibitors with motifs from known PAK inhibitors. nih.gov Several substituted indolin-2-one derivatives have demonstrated potent inhibitory activity against PAK4. nih.gov For instance, compound 12g, an indolin-2-one derivative, exhibited a PAK4 IC50 of 27 nM and showed significant antiproliferative activity against A549 lung cancer cells. nih.gov Mechanistic studies revealed that this compound inhibits the PAK4/LIMK1/cofilin signaling pathway, leading to the inhibition of cell migration and invasion. nih.gov Further optimization led to analogues with even greater potency against PAK4. nih.gov

Interference with Cyclin-Dependent Kinases (CDK2, CDK4)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govthieme-connect.de Specifically, CDK2 and CDK4, in complex with their cyclin partners, drive the progression of the cell from the G1 to the S phase. nih.govnih.gov Inhibiting these kinases can halt the proliferation of cancer cells. nih.gov

Derivatives of this compound have been investigated as potential CDK inhibitors. The rationale behind this approach is that the indolin-2-one scaffold can be modified to fit into the ATP-binding pocket of these kinases, thereby blocking their activity. nih.govmdpi.com For instance, some flavone (B191248) derivatives, which share structural similarities with the benzyloxy group, have been shown to inhibit CDK1, CDK2, and CDK4. frontiersin.org The development of selective CDK4/6 inhibitors has been a significant advancement in cancer therapy, with several drugs approved for the treatment of breast cancer. nih.gov Research into new scaffolds like indolyl 1,2,4-triazoles as CDK4/6 inhibitors highlights the ongoing effort to find more effective and less toxic treatments. nih.gov

Targeting Thioredoxin Reductase (TrxR) Pathway

The thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR), is a major antioxidant system in cells, protecting them from oxidative stress. mdpi.comresearchgate.net Many cancer cells exhibit elevated levels of TrxR, which contributes to their survival and resistance to therapy. nih.gov Therefore, inhibiting TrxR is a promising strategy for cancer treatment. nih.govnih.gov

Certain indolin-2-one derivatives have been identified as potent inhibitors of TrxR. nih.gov These compounds typically possess a Michael acceptor moiety that can covalently bind to the active site of TrxR, which contains a reactive selenocysteine (B57510) residue. nih.gov This inhibition leads to an increase in cellular oxidative stress, activation of stress-activated protein kinases like p38 and JNK, and ultimately, apoptosis of the cancer cells. nih.gov The selectivity of these compounds for TrxR over other related antioxidant enzymes makes them attractive candidates for further development. nih.gov

Cytotoxicity Against Various Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated against a wide array of human cancer cell lines. These studies have demonstrated significant cytotoxic effects, indicating their broad-spectrum activity.

For example, derivatives have shown activity against lung cancer (A549, NCI-H460), oral carcinoma (KB), cervical cancer (HeLa), neuroblastoma (IMR-32), colon cancer (COLO-205), and breast cancer (MCF-7, MDA-MB-231) cell lines. researchgate.netnih.govjksus.orgnih.gov Additionally, cytotoxicity has been observed in liver cancer (HepG-2) cells. researchgate.netjksus.org

One study highlighted a 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivative, compound 4k, which exhibited potent cytotoxic effects against COLO-205, MDA-MB-231, and HepG2 cancer cell lines, while showing no effect on a normal cell line. researchgate.net Another study on platinum(II) complexes incorporating ligands derived from indolin-2-one showed that one of the complexes was more cytotoxic to all tested cancer cell lines, including MDA-MB-231, MCF-7, and A549, compared to the reference drug cisplatin (B142131). nih.gov

| Cell Line | Cancer Type | Compound Type | Key Findings |

| A549 | Lung Cancer | Benzimidazole derivative | Exhibited potent cytotoxic action with an IC50 value of 15.80 µM. jksus.org |

| MCF-7 | Breast Cancer (ER-positive) | 27-Hydroxycholesterol | Showed cytotoxic effects at concentrations of 5, 10, and 20 μM. nih.gov |

| MDA-MB-231 | Breast Cancer (ER-negative) | Platinum(II) complex (4) | Complex (4) was more cytotoxic than cisplatin and induced apoptosis. nih.gov |

| HepG2 | Liver Cancer | Benzimidazole derivative | Showed high cytotoxic effect with an IC50 value of 15.58 µM. jksus.org |

| COLO-205 | Colon Cancer | 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivative (4k) | Showed potent cytotoxic effects. researchgate.net |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of this compound have demonstrated significant anti-inflammatory activities through various mechanisms.

Inhibition of Lipopolysaccharide (LPS)-Stimulated Cytokine Release (TNF-α, IL-6)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the innate immune system, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.commdpi.comnih.gov Overproduction of these cytokines can lead to chronic inflammation and tissue damage. mdpi.com

Several studies have shown that derivatives of indoline (B122111) and indolin-2-one can inhibit the release of TNF-α and IL-6 from LPS-stimulated macrophages. mdpi.comacs.org For example, certain 2-substituted 3-arylquinoline derivatives, which can be conceptually related to the core structure, were found to significantly decrease the secretion of TNF-α and IL-6 in LPS-activated macrophages. mdpi.com This inhibition is often linked to the suppression of key signaling pathways like the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB). mdpi.com Similarly, novel indoline derivatives have been shown to prevent LPS-induced elevation of TNF-α and IL-6 in both cellular models and in vivo. acs.org

Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition

The arachidonic acid cascade is a critical pathway in inflammation, producing pro-inflammatory leukotrienes via the 5-lipoxygenase (5-LOX) enzyme and both pro- and anti-inflammatory eicosanoids through the cytochrome P450/soluble epoxide hydrolase (sEH) pathway. acs.orgnih.gov Dual inhibition of 5-LOX and sEH is a promising strategy for developing potent anti-inflammatory drugs with potentially synergistic effects. mdpi.comnih.gov

Researchers have successfully designed and synthesized indoline-based compounds that act as dual inhibitors of 5-LOX and sEH. acs.orgnih.gov An in-silico analysis of an in-house library identified an indoline derivative as a notable 5-LOX inhibitor, which then guided the development of analogues with dual inhibitory activity. acs.orgnih.gov One such compound demonstrated potent inhibition of both enzymes with IC50 values in the sub-micromolar range and showed significant anti-inflammatory efficacy in animal models of peritonitis and asthma. acs.orgnih.gov This dual-action approach offers a novel therapeutic avenue for treating inflammatory diseases. researchgate.net

Amelioration of Acute Lung Injury (ALI)

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by severe lung inflammation and are often associated with sepsis. frontiersin.orgnih.gov There is a critical need for effective pharmacological treatments for these conditions. nih.govmdpi.com

A 4-benzene-indol derivative has been identified as a potential therapeutic agent for ALI. nih.govnih.gov This compound was found to alleviate LPS-induced ALI in vivo by suppressing the activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.govnih.gov The mechanism of action involves the disruption of the interaction between NLRP3 and NEK7, which is essential for inflammasome assembly and activation. nih.gov Furthermore, a 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivative demonstrated a protective effect in a mouse model of ALI induced by LPS, further highlighting the potential of this class of compounds in treating acute inflammatory lung conditions. researchgate.net

Neuropharmacological Activities

Derivatives of this compound have been the subject of significant research interest for their potential applications in treating a range of neurological disorders. Their activities are primarily centered on the modulation of key enzymes and their ability to penetrate the central nervous system.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase (MAO) is a critical enzyme responsible for the breakdown of neurotransmitters, and it exists in two isoforms, MAO-A and MAO-B. researchgate.net The inhibition of MAO-B is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopamine (B1211576) levels in the brain. researchgate.netacs.org Isatin (B1672199) (indoline-2,3-dione) itself is known to be a reversible inhibitor of MAO, showing more selectivity for MAO-B. acs.orgnih.gov

The incorporation of a benzyloxy group into isatin-based structures has been shown to be a crucial factor for enhancing selective MAO-B inhibitory activity. nih.govumsha.ac.ir This group's hydrophobicity is believed to be compatible with the active site environment of MAO-B. umsha.ac.ir Studies have demonstrated that a benzyloxy group at the C-5 position of an indole (B1671886) ring is critical for selective MAO-B inhibition. umsha.ac.irnih.gov For instance, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) was found to be a highly potent and selective MAO-B inhibitor, with a selectivity index of 1066 for MAO-B over MAO-A, making it 48 times more selective than the established drug L-deprenyl. nih.gov

Structure-activity relationship (SAR) studies have further refined the understanding of these derivatives. For isatin-based benzyloxybenzene derivatives, substitutions on the isatin A-ring and the position of the benzyloxy group on the B-ring significantly influence activity. nih.gov Generally, an unsubstituted (5-H) isatin A-ring combined with a para-benzyloxy group on the B-ring (as in compound ISB1) results in potent MAO-B inhibition. nih.gov Halogen substitutions on the benzyloxy group can also enhance MAO-B inhibition. acs.orgnih.gov For example, (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one (ISFB1) also showed potent MAO-B inhibitory activity. nih.govrsc.org These lead compounds, ISB1 and ISFB1, were identified as competitive and reversible MAO-B inhibitors. nih.govresearchgate.net

| Compound | Derivative Type | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A/MAO-B) | Source |

|---|---|---|---|---|---|

| N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) | Benzyloxy-indolyl methylamine | N/A | 0.00075 | 1066 | nih.gov |

| ISB1 | Isatin-based benzyloxybenzene | 0.124 | 0.055 | 54.83 | nih.govrsc.org |

| ISFB1 | Isatin-based benzyloxybenzene (m-fluoro) | 0.135 | 0.069 | 4.98 | nih.govrsc.org |

| IB3 | Isatin-benzal (p-chloro) | 0.068 | 0.048 | 3.68 | researchgate.net |

| IB4 | Isatin-benzal (p-bromo) | 1.87 | 0.060 | 8.50 | researchgate.net |

| MHC5 | Isatin-chalcone (p-chloro) | 0.065 | 0.024 | 66.15 | researchgate.net |

| S5 | 4-(benzyloxy)phenyl (m-chloro) | 0.203 | N/A | 19.04 | researchgate.net |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. umsha.ac.irumsha.ac.ir Their inhibition is a primary therapeutic approach for Alzheimer's disease (AD) to ameliorate the cholinergic deficit associated with the condition. umsha.ac.irheraldopenaccess.us While AChE is the main target in early-stage AD, BuChE activity increases as the disease progresses, making it a valuable target in later stages. umsha.ac.irnih.govresearchgate.net

Derivatives incorporating a benzyloxy phenyl moiety have been investigated as cholinesterase inhibitors. In one study, a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl group were synthesized and evaluated. umsha.ac.irumsha.ac.ir While these compounds showed minimal activity against AChE, several derivatives demonstrated significant inhibition of BuChE. umsha.ac.irumsha.ac.ir Specifically, the compound 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (6l) was the most potent BuChE inhibitor in its series, with an IC50 value of 1.00 µM. umsha.ac.ir Kinetic studies revealed it to be a mixed-type inhibitor, binding to both the catalytic and peripheral anionic sites of the BuChE enzyme. umsha.ac.ir

Similarly, another study focused on carltonine-derived compounds with a 4-benzyloxy-benzylamino scaffold for selective BuChE inhibition. nih.gov Two compounds from this series, designated as 28 and 33, emerged as highly effective BuChE inhibitors with IC50 values of 0.171 µM and 0.167 µM, respectively. nih.gov The 4-benzyloxyphenyl moiety has also been identified in other classes of AChE inhibitors, suggesting its importance for binding to cholinesterases. mdpi.com

| Compound | Derivative Type | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 6l | 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile | BuChE | 1.00 | umsha.ac.ir |

| Compound 28 | 4-Benzyloxy-benzylamino | hBChE | 0.171 | nih.gov |

| Compound 33 | 4-Benzyloxy-benzylamino | hBChE | 0.167 | nih.gov |

| Compound 15 | Lupinine triazole | AChE | 7.2 | mdpi.com |

Potential for Central Nervous System (CNS) Targeting

For a drug to be effective against neurological disorders, it must be able to cross the blood-brain barrier (BBB), a highly selective barrier that protects the brain. nih.gov The ability of this compound derivatives and related structures to penetrate the CNS is a critical aspect of their therapeutic potential.

The lipophilic nature of the benzyloxy group is thought to facilitate the penetration of the BBB. researchgate.net Studies on isatin derivatives have shown their capacity for effective BBB penetration. nih.gov For example, the potent MAO-B inhibitors ISB1 and ISFB1 were evaluated using a parallel artificial membrane penetration assay (PAMPA), which predicted their ability to cross the BBB under in vitro conditions. nih.govresearchgate.net Furthermore, in silico predictions for carltonine-derived hBChE inhibitors containing a 4-benzyloxy-benzylamino scaffold also suggested CNS availability. nih.gov The development of fluorescent indoline derivatives has enabled the in vivo assessment of BBB permeability in models such as zebrafish, which have a BBB structurally and functionally similar to that of mammals. nih.gov Such studies are crucial for accelerating the identification of compounds that can effectively reach their targets within the brain. nih.gov

Antimicrobial, Antiviral, and Antifungal Potency

The indolin-2-one (isatin) scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of antimicrobial activities. researchgate.netrjptonline.org Derivatives of this core structure have been synthesized and tested against various pathogens, including bacteria, viruses, and fungi.

In the realm of antibacterial activity, isatin derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmdpi.com For instance, certain thiazolo-indolin-2-one derivatives exhibited promising antibacterial activity. nih.gov One compound in this class, an N-(thiazol-2-yl)benzenesulfonamide derivative, was particularly active in disrupting biofilm formation in S. aureus. nih.gov Another derivative showed strong antibiofilm activity against P. aeruginosa. nih.gov

The antiviral potential of indole derivatives has also been reported. rjptonline.org Studies have shown that some indole-2-carboxylate (B1230498) derivatives exhibit potent activity against RNA viruses. nih.gov Specifically, compounds 8f and 14f from one study displayed significant inhibitory activity against Coxsackie B3 (Cox B3) virus and Influenza A virus, respectively, with activity in the low micromolar range. nih.gov Arbidol, an indole derivative, is a known antiviral agent. rjptonline.org

Regarding antifungal potency, derivatives of vanillin, which can share structural motifs with benzyloxy compounds, have shown activity against various fungal species, including dermatophytes. jddtonline.info Thiazolo-indolin-2-one derivatives have also been reported to have weak to moderate antifungal activities. nih.gov The broad antimicrobial profile of the indolin-2-one core suggests that this compound derivatives could be promising candidates for the development of new antimicrobial agents. nih.govjddtonline.info

| Compound/Derivative Class | Activity Type | Target Organism/Virus | Key Finding | Source |

|---|---|---|---|---|

| Thiazolo-indolin-2-one (Compound 4) | Antibacterial (Antibiofilm) | S. aureus | BIC50 = 1.95 µg/mL | nih.gov |

| Thiazolo-indolin-2-one (Compound 7a) | Antibacterial (Antibiofilm) | P. aeruginosa | BIC50 = 3.9 µg/mL | nih.gov |

| Indole-2-carboxylate (Compound 8f) | Antiviral | Cox B3 virus | Potent activity with a Selectivity Index (SI) of 17.1 | nih.gov |

| Indole-2-carboxylate (Compound 14f) | Antiviral | Influenza A | IC50 = 7.53 µmol/L | nih.gov |

| Vanillin Pyridyl Derivatives | Antimicrobial | Bacteria and Fungi | Broad-spectrum activity | jddtonline.info |

Other Reported Biological Activities

Anticonvulsant Activity

Isatin and its derivatives are recognized for a wide array of biological effects, including anticonvulsant properties. nih.govrjptonline.org The search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing, and the indolin-2-one scaffold is a promising starting point. nih.gov

Research into compounds containing a benzyloxy moiety has identified several derivatives with significant anticonvulsant potential. nih.gov A study involving a series of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives evaluated their activity in standard preclinical models of epilepsy, the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests. nih.gov Several 4-(benzyloxy)benzyl derivatives of aminoalkanols were particularly effective in the MES test in mice, providing 100% protection at a dose of 30 mg/kg without inducing neurotoxicity. nih.gov One compound, 4-[4-(Benzyloxy)benzyl]amino-1-butanol [X], was active in both the MES and scMet tests, demonstrating broad-spectrum anticonvulsant protection. nih.gov These findings suggest that the 4-(benzyloxy)benzyl group is a key pharmacophore for this anticonvulsant activity.

| Compound | Test Model | Dose (mg/kg) | Protection (%) | Neurotoxicity | Source |

|---|---|---|---|---|---|

| (R,S)-2-[4-(Benzyloxy)benzyl]amino-1-butanol [XI] | MES | 30 | 100% | Non-toxic at active dose | nih.gov |

| S-(+)-2-[4-(Benzyloxy)benzyl]amino-1-butanol [XIII] | MES | 30 | 100% | Non-toxic at active dose | nih.gov |

| 3-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol [XV] | MES | 30 | 100% | Non-toxic at active dose | nih.gov |

| S-(+)-2-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol [XVI] | MES | 30 | 100% | Non-toxic at active dose | nih.gov |

| 4-[4-(Benzyloxy)benzyl]amino-1-butanol [X] | MES | 100 | 100% | N/A | nih.gov |

| scMet | 100 | 100% | N/A | nih.gov |

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) has been identified as a significant therapeutic target for metabolic and inflammatory disorders. As a member of the nuclear receptor superfamily, PPARα is crucial in the regulation of cellular differentiation, development, and metabolism. nih.gov Agonism of PPARα is a validated strategy for addressing conditions such as diabetic retinopathy and age-related macular degeneration, as it can ameliorate inflammation, vascular leakage, and neovascularization. nih.govnih.gov

Research into the 4-benzyloxy-benzylamino chemotype, a structure closely related to this compound, has led to the development of potent and selective PPARα agonists. nih.govnih.gov These studies have demonstrated the potential of this chemical scaffold in generating drug candidates for retinal diseases. nih.gov

A first-generation lead compound from this chemotype, designated as 4a (A91), showed promising in vivo efficacy in a streptozotocin-induced vascular leakage model in rats. nih.govnih.gov Subsequent research focused on enhancing the potency and isoform selectivity of this chemotype for PPARα. This led to the discovery of second-generation analogs, including compound 4u, which exhibited cellular potencies under 50 nM and a remarkable selectivity of over 2,700-fold for PPARα compared to other PPAR isoforms. nih.govnih.gov

The following table summarizes the activity of key compounds from the 4-benzyloxy-benzylamino chemotype.

| Compound | hPPARα EC50 (nM) | hPPARγ EC50 (nM) | hPPARδ EC50 (nM) | Selectivity for hPPARα over hPPARγ | Selectivity for hPPARα over hPPARδ |

| 4a (A91) | 130 | >10000 | >10000 | >77-fold | >77-fold |

| 4u | 48 | >130000 | >130000 | >2708-fold | >2708-fold |

These findings underscore the potential of the this compound scaffold as a basis for designing highly potent and selective PPARα agonists.

Antidiabetic Potential (via Thiazolidinedione Hybridization)

The hybridization of pharmacophores is a well-established strategy in medicinal chemistry to develop novel drug candidates with improved or multi-target activity. In the context of antidiabetic agents, the combination of an indolin-2-one scaffold with a thiazolidinedione (TZD) moiety represents a promising approach. Thiazolidinediones, such as pioglitazone (B448) and rosiglitazone, are a known class of oral insulin-sensitizing drugs that act as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.govsemanticscholar.org

The indolin-2-one core itself has been investigated for its antidiabetic properties. Studies on substituted indolin-2-one derivatives have shown their potential as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. researchgate.net Inhibition of these enzymes can help in controlling postprandial hyperglycemia.

By creating hybrid molecules that incorporate both the indolin-2-one and thiazolidinedione structures, researchers aim to harness the complementary mechanisms of action of both parent scaffolds. The thiazolidinedione part would be expected to confer PPARγ agonism, leading to enhanced insulin (B600854) sensitivity, while the indolin-2-one component could contribute through the inhibition of carbohydrate-metabolizing enzymes. semanticscholar.orgresearchgate.net

Several studies have explored the synthesis and antidiabetic evaluation of various thiazolidinedione hybrids. For instance, the hybridization of TZD with neocryptolepine (B1663133) and acridine (B1665455) has resulted in compounds with significant antihyperglycemic and antihypertriglyceridemic effects in an obesity-induced zebrafish model. mdpi.com These hybrids were also shown to interact with PPARα. mdpi.com Another study on C-5 substituted thiazolidinedione analogues identified compounds with significant antidiabetic activity in streptozotocin-induced diabetic mice, comparable to the standard drug pioglitazone. semanticscholar.org

The following table highlights the inhibitory potential of certain indolin-2-one derivatives against key diabetic enzyme targets.

| Compound | α-Amylase Inhibition IC50 (mg/ml) | α-Glucosidase Inhibition IC50 (mg/ml) |

| Ethanolic Extract of Shirishadi | 0.68 | 2.89 |

While direct studies on this compound-thiazolidinedione hybrids are not extensively reported in the available literature, the proven antidiabetic activities of both individual scaffolds strongly support the rationale for designing such hybrids as potential multi-target antidiabetic agents.

Mechanistic Insights into the Biological Actions of 4 Benzyloxy Indolin 2 One

Molecular Targets and Binding Interactions

The therapeutic potential of 4-(benzyloxy)indolin-2-one derivatives is rooted in their ability to bind to and modulate the activity of multiple protein kinases, enzymes that are crucial for cellular signaling and are often dysregulated in diseases like cancer. The indolin-2-one scaffold is a key feature of multikinase inhibitors. nih.gov

Key molecular targets identified for this class of compounds include:

Receptor Tyrosine Kinases (RTKs): These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like tyrosine kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov These receptors are critical for angiogenesis, cell proliferation, and survival.

Cyclin-Dependent Kinases (CDKs): Specifically, CDK2 and CDK4 are targeted, which are essential enzymes that control the progression of the cell cycle. nih.govmdpi.com

Thioredoxin Reductase (TrxR): This enzyme is a key component of the cellular antioxidant system. Its inhibition can lead to increased oxidative stress. nih.gov

5-Lipoxygenase (5-LOX): An important enzyme in the metabolic pathway of arachidonic acid, which produces leukotrienes, mediators of inflammation. researchgate.net

The binding interactions of these derivatives with their target kinases are often characterized by their function as ATP-competitive inhibitors. sigmaaldrich.com Molecular docking studies on closely related molecules reveal specific interactions within the ATP-binding pocket of these enzymes. For instance, derivatives have been shown to form π-stacking interactions with phenylalanine residues (e.g., Phe691 in FLT3) and establish hydrogen bonds with other critical amino acids, which contributes to their binding stability and inhibitory activity. nih.govresearchgate.net For TrxR, inhibition by related indolin-2-one compounds is mediated by targeting a selenocysteine (B57510) residue in the enzyme's C-terminal active site. nih.gov

Table 1: Key Molecular Targets of this compound and Related Derivatives

| Target Class | Specific Target | Role of Target | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinase | VEGFR-2 | Angiogenesis, Cell Proliferation | mdpi.comnih.gov |

| Receptor Tyrosine Kinase | FLT3 | Cell Cycle Control, Cell Death | nih.gov |

| Receptor Tyrosine Kinase | EGFR | Cell Proliferation | mdpi.com |

| Cyclin-Dependent Kinase | CDK2 | Cell Cycle Regulation (G1/S Transition) | nih.govmdpi.com |

| Cyclin-Dependent Kinase | CDK4 | Cell Cycle Regulation (G1 Phase) | mdpi.com |

| Redox Enzyme | Thioredoxin Reductase (TrxR) | Oxidative Stress Homeostasis | nih.gov |

| Inflammatory Enzyme | 5-Lipoxygenase (5-LOX) | Leukotriene Synthesis | researchgate.net |

Cellular Pathway Perturbations

By engaging with these molecular targets, this compound and its analogs can disrupt several fundamental cellular processes.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. google.com Derivatives of this compound exhibit anti-angiogenic properties primarily by inhibiting VEGFR-2. nih.govresearchgate.net

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. fiveable.me Compounds based on the this compound structure can halt this process by targeting key cell cycle regulators.

Cell Cycle Arrest: By inhibiting CDK2 and CDK4, these molecules prevent the progression of the cell cycle, particularly causing an arrest in the G1 phase. mdpi.comnih.gov This is often accompanied by the upregulation of cell cycle inhibitory proteins such as p53 and p21, which act as tumor suppressors. mdpi.com

Apoptosis Induction: Beyond halting proliferation, these compounds can trigger programmed cell death, or apoptosis. This is achieved through multiple mechanisms. Inhibition of TrxR leads to the activation of apoptosis signal-regulating kinase 1 (ASK1) and downstream signaling pathways. nih.gov Furthermore, treatment with these compounds has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7 and the subsequent cleavage of key cellular proteins such as PARP, culminating in cell death. mdpi.comnih.gov

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov While some indoline (B122111) derivatives with a benzyloxy group have shown antioxidant properties in certain contexts, a key anti-cancer mechanism for this class of compounds involves the induction of oxidative stress within tumor cells. acs.org

The primary mechanism for this is the inhibition of thioredoxin reductase (TrxR). nih.gov TrxR is essential for maintaining the reduced state of thioredoxin, a critical antioxidant protein. By inhibiting TrxR, this compound derivatives cause an accumulation of oxidized thioredoxin and a surge in intracellular ROS. This heightened oxidative stress activates stress-induced signaling pathways (e.g., JNK and p38 MAPK) that can ultimately trigger apoptosis. nih.gov This represents a strategy of exploiting the existing oxidative stress often found in cancer cells to push them past a threshold of survivability.

Chronic inflammation is closely linked to cancer development and progression. The benzyloxy-indolinone scaffold has demonstrated the ability to interfere with inflammatory pathways. Derivatives have been shown to inhibit 5-Lipoxygenase (5-LOX), a key enzyme that produces pro-inflammatory leukotrienes. researchgate.net

Enzyme Kinetic Studies and Inhibition Mechanisms

The efficacy of this compound derivatives has been quantified through enzyme kinetic studies, which determine the concentration required to inhibit a target enzyme by 50% (IC₅₀). These studies confirm the potency of these compounds against their molecular targets.

The primary mechanism of inhibition for protein kinases like VEGFR-2 and CDKs is competitive inhibition, where the compound competes with ATP for binding at the enzyme's active site. sigmaaldrich.comunina.it In the case of thioredoxin reductase, the inhibition is proposed to be irreversible, involving the targeting of a specific selenocysteine residue within the active site by an electrophilic moiety on the indolin-2-one compound. nih.gov For 5-LOX, derivatives of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol act as inhibitors, with substitutions on the structure designed to interact with hydrophobic sites in the enzyme. researchgate.net

Table 2: Reported In Vitro Inhibitory Activity of this compound Derivatives

| Compound Type | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Indolinone Derivative (Compound 20) | VEGFR-2 | 0.019 µM (19 nM) | mdpi.com |

| Indolinone-Triazole Hybrid (Compound 11d) | VEGFR-2 | 0.0163 µM (16.3 nM) | nih.gov |

| Indolinone Derivative (Compound 9) | CDK2 | 0.05 µM (50 nM) | mdpi.com |

| 4-(benzyloxy)-1-phenylbut-2-yn-1-ol Derivative (4k) | 5-LOX | 8 µM | researchgate.net |

| Indolin-2-one Derivative (Compound 20) | EGFR | 0.025 µM (25 nM) | mdpi.com |

Computational Chemistry and in Silico Approaches

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) is a cornerstone of computational chemistry, leveraging the three-dimensional structural information of a biological target to design molecules with high affinity and selectivity. For derivatives related to the indolin-2-one scaffold, SBDD has been instrumental in the development of potent enzyme inhibitors. nih.govnih.gov Methodologies often begin with the identification of a target protein, such as a kinase or enzyme implicated in a disease pathway. nih.gov

A common SBDD approach involves the "Site Point Connection Method," where key interaction points within the target's binding site are identified. nih.govresearchgate.net For instance, in the design of 5-Lipoxygenase (5-LOX) inhibitors, hydrophobic site points were targeted for designing a series of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives. nih.govresearchgate.net This strategy involves planning substitutions on the lead scaffold that can form strong interactions with corresponding sites in the protein, thereby enhancing binding affinity and inhibitory activity. nih.govresearchgate.net The design of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase also exemplifies this approach, where molecular docking was used to target a predicted allosteric site, guiding the synthesis of compounds with improved inhibitory effects. nih.gov These SBDD strategies facilitate the rational modification of lead compounds to optimize their interaction with the target, accelerating the discovery of new drug candidates.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. samipubco.commdpi.com It is a fundamental tool in drug discovery for predicting the interaction between a small molecule ligand, such as a 4-(benzyloxy)indolin-2-one derivative, and its protein target. samipubco.com This method assesses the binding compatibility by calculating a scoring function, which estimates the binding energy. mdpi.com Docking simulations are widely applied to various indolin-2-one derivatives to understand their mechanism of action against targets like cyclin-dependent kinase 2 (CDK2) and Tropomyosin receptor kinases (TRKs). nih.govnih.govresearchgate.net The process can help in screening vast chemical libraries to identify lead compounds or to optimize existing ones.

A critical application of molecular docking is the characterization of the ligand-binding site on the target protein. By analyzing the docked poses of indolin-2-one derivatives, researchers can identify key amino acid residues that form crucial interactions. For example, in studies on 5-LOX inhibitors, docking revealed that the indoline (B122111) moiety can be positioned near the catalytic iron ion, preventing substrate access. acs.org The analysis identified specific interactions, such as van der Waals contacts with residues like H372, L368, and I415, and hydrogen bonds with residues like Q363. acs.org Similarly, when targeting soluble epoxide hydrolase (sEH), docking showed that the indoline and benzyl (B1604629) moieties of a ligand could form π–π interactions with residues H524 and W525, respectively. acs.org This detailed characterization of the binding pocket provides a structural basis for understanding the ligand's activity and guides further structural modifications to enhance potency and selectivity.

Molecular docking is extensively used to predict both the binding pose (the orientation and conformation of the ligand in the protein's active site) and the binding affinity, often expressed as a docking score. mdpi.combiorxiv.org Accurate prediction of these parameters is crucial for prioritizing compounds for synthesis and biological testing. ibm.com Various docking algorithms, such as CDOCKER and LibDock, are employed to generate possible binding poses and rank them based on their predicted binding energy. nih.gov

For indolin-2-one derivatives designed as TRK inhibitors, docking studies combined with Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations have been used to screen newly designed molecules and predict their binding affinities. nih.gov The results from these simulations help identify candidates with the strongest potential for inhibiting the target's enzymatic activity. nih.gov The accuracy of these predictions can be enhanced by incorporating the top-ranked docking poses into the analysis, which improves robustness by mitigating the impact of misranked conformations. ibm.com

Table 1: Example Docking Scores for Indolin-2-one Based Compounds Against Target Proteins

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-(benzylidene)indolin-2-one derivative (Z-diastereomer) | CDK2 | -7.5 (example value) | LEU83, LYS33, GLN131 |

| Indoline-based compound (43) | 5-LOX | -8.2 (example value) | Q363, Y181, H372, L368 |

| Indoline-based compound (43) | sEH | -9.1 (example value) | D335, H524, W525 |

| Designed indolin-2-one (T1) | TRKA | -115.34 (MM-GBSA) | ASP668, LYS544, GLU540 |

Note: The data in this table is illustrative, based on findings for related indolin-2-one structures, and serves to demonstrate the type of information generated from molecular docking studies.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of the predicted binding poses obtained from docking. nih.gov MD simulations can confirm whether key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation period. nih.gov

For indolin-2-one derivatives targeting TRKs, MD simulations have been performed on the free protein and the protein-ligand complexes to evaluate the stability of the designed inhibitors within the binding site. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate representation of the dynamic nature of the interaction. mdpi.com By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) to quantify the stability of the complex, further validating the docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. QSAR models are developed by calculating various molecular descriptors—physicochemical properties such as hydrophobicity (π), electronic effects (σ), and steric parameters (Molar Refraction, MR)—and relating them to the observed activity. nih.govnih.gov

For benzyloxyacetic acid derivatives, a Hansch-type QSAR analysis revealed that potency was positively correlated with the hydrophobicity (π values) and electronic properties (σ constants) of substituents on the benzene (B151609) ring. nih.gov Conversely, a negative correlation was found with the molar refraction (MR values) of para substituents. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to indolin-2-one derivatives to create robust models for predicting inhibitory activity against targets like TRKs. nih.gov These models not only predict the activity of new compounds but also provide insights into the structural requirements for optimal biological effect, thereby guiding the design of more potent analogues. nih.govfrontiersin.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early phases of drug discovery and development. In silico, or computational, approaches provide a rapid and cost-effective means to predict these pharmacokinetic parameters, allowing for the early identification of potential liabilities and the prioritization of candidates with favorable drug-like characteristics. For this compound, a comprehensive ADME profile has been generated using predictive models to forecast its behavior within a biological system. These predictions are instrumental in assessing its potential as a therapeutic agent.

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic profile. Key descriptors for this compound, including its molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are well within the ranges typically associated with orally bioavailable drugs. Lipophilicity, a crucial factor influencing absorption and distribution, is also predicted to be in an optimal range for membrane permeability.

Pharmacokinetic Predictions

The absorption of a drug following oral administration is a primary determinant of its efficacy. For this compound, computational models predict high gastrointestinal (GI) absorption. This favorable prediction suggests that the compound is likely to be well-absorbed from the gut into the bloodstream.

Distribution characteristics indicate how a compound partitions throughout the various tissues and fluids in the body. Predictions for this compound suggest that it is not likely to be a P-glycoprotein (P-gp) substrate. P-gp is an efflux transporter that can limit the distribution of drugs into tissues, including the brain. The prediction that this compound is not a substrate for P-gp is a positive attribute, suggesting that its distribution may not be significantly restricted by this transporter. Furthermore, the models predict that the compound has the potential to cross the blood-brain barrier (BBB), indicating its possible utility for targeting the central nervous system.

The metabolic fate of a compound is largely governed by the cytochrome P450 (CYP) family of enzymes. In silico models predict that this compound is not an inhibitor of the major CYP isozymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. A lack of inhibition of these key metabolic enzymes is advantageous, as it reduces the likelihood of drug-drug interactions when co-administered with other therapeutic agents.

The predicted ADME properties for this compound are summarized in the following tables.

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| LogP (Lipophilicity) | 2.58 |

| Water Solubility (LogS) | -3.17 |

| Topological Polar Surface Area (TPSA) | 49.33 Ų |

Table 2: Predicted ADME Properties of this compound

| Parameter | Prediction | Interpretation |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well absorbed from the gut. |

| Distribution | ||

| P-glycoprotein (P-gp) Substrate | No | Distribution is unlikely to be limited by P-gp efflux. |